N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide
Overview
Description
N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide is a complex organic compound that features a furan ring, a piperidine ring, and a pyrazole ring
Preparation Methods
The synthesis of N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF) using a suitable catalyst.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazines with α,β-unsaturated carbonyl compounds.
Coupling reactions: The final step involves coupling the furan, piperidine, and pyrazole rings together using suitable coupling agents and reaction conditions.
Chemical Reactions Analysis
N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide can be compared with other similar compounds, such as:
5-(Hydroxymethyl)furfural (HMF): Both compounds contain a furan ring with a hydroxymethyl group, but HMF lacks the piperidine and pyrazole rings.
2,5-Bis(hydroxymethyl)furan: This compound also contains a furan ring with hydroxymethyl groups but differs in the absence of the piperidine and pyrazole rings.
Furfurylamines: These compounds contain a furan ring with an amine group and are known for their pharmaceutical activity.
This compound stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c28-17-21-8-7-20(30-21)16-26-14-11-19(12-15-26)27-22(10-13-24-27)25-23(29)9-6-18-4-2-1-3-5-18/h1-5,7-8,10,13,19,28H,6,9,11-12,14-17H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXBMFMVPVDNAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCC3=CC=CC=C3)CC4=CC=C(O4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.